N-(4-fluoro-2-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fluorinated heterocyclic compounds. This compound is characterized by the presence of a fluorine atom, a pyrazolo[3,4-b]pyridine core, and a carboxamide group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as CuF2 or AlF3 under controlled conditions.
Attachment of the carboxamide group: This step often involves amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N~4~-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other fluorinated heterocyclic compounds such as:
4-Fluoro-2-methylphenol: A simpler fluorinated compound used in organic synthesis.
2-Fluoro-4-methylphenol: Another fluorinated phenol with similar applications.
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: A more complex fluorinated compound with different biological activities.
The uniqueness of N4-(4-FLUORO-2-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the presence of the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15FN4O |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15FN4O/c1-9-6-11(17)4-5-14(9)20-16(22)12-7-10(2)19-15-13(12)8-18-21(15)3/h4-8H,1-3H3,(H,20,22) |
InChI Key |
WAFOGEBMNDTJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(C=C(C=C3)F)C |
Origin of Product |
United States |
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